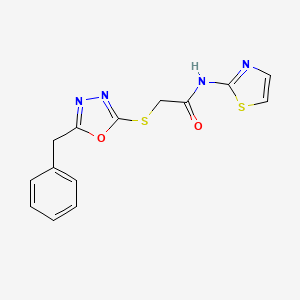

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S2/c19-11(16-13-15-6-7-21-13)9-22-14-18-17-12(20-14)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUKHZXGFLJFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel compound that incorporates both oxadiazole and thiazole moieties, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₂N₄O₂S₂, with a molecular weight of approximately 332.4 g/mol. Its structure includes:

- A benzyl group attached to the oxadiazole ring.

- A thioether linkage that enhances its reactivity.

- An acetamide moiety that is common in many bioactive compounds.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively combat bacterial and fungal infections. The presence of the thiazole group enhances stability and reactivity, making it a promising candidate for further investigation in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines, including:

- Colon cancer (HCT-116)

- Breast cancer (MCF-7)

- Cervical cancer (HeLa)

In vitro studies using the MTT assay have indicated promising results for this compound's ability to inhibit cell proliferation, suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity. The combination of the oxadiazole and thiazole rings contributes to its effectiveness against various biological targets. Notably:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Benzyl-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |

| Thiazolamide Derivatives | Contains thiazole and amide groups | Anticancer |

| Benzothiazole Derivatives | Benzothiazole structure | Antitubercular |

This table illustrates how structural diversity within similar compounds can lead to varying biological activities .

Case Studies

Several case studies have investigated the biological activity of related compounds:

- Compound SD-6 : This compound has shown efficacy in ameliorating cognitive deficits in animal models of Alzheimer's disease through dual inhibition of acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE) .

- Thiazole Derivatives : Various thiazole-bearing molecules have been synthesized and tested for their anticancer properties. For example, certain derivatives exhibited IC50 values less than those of standard drugs like doxorubicin against human glioblastoma cells .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- Detailed mechanistic studies to understand its interactions with biological targets.

- In vivo testing to evaluate efficacy and safety profiles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively combat both bacterial and fungal infections. The presence of the thiazole group enhances stability and reactivity, making it a promising candidate for further investigation in antimicrobial applications.

Case Studies:

- Antibacterial Activity : Compounds with oxadiazole and thiazole structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has shown activity against fungi such as Aspergillus niger, indicating its potential as an antifungal agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated significant cytotoxic effects against multiple cancer cell lines.

Key Findings:

- Colon Cancer (HCT-116) : In vitro studies using the MTT assay indicated promising results for this compound's ability to inhibit cell proliferation.

- Breast Cancer (MCF-7) : Similar compounds have shown significant cytotoxicity against breast cancer cells.

- Cervical Cancer (HeLa) : The compound exhibited notable effects against cervical cancer cell lines.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity. The combination of the oxadiazole and thiazole rings contributes to its effectiveness against various biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Benzyl-1,3,4-Oxadiazole | Contains oxadiazole ring | Antimicrobial |

| Thiazolamide Derivatives | Contains thiazole and amide groups | Anticancer |

| Benzothiazole Derivatives | Benzothiazole structure | Antitubercular |

Chemical Reactions Analysis

Thioether Linkage Formation

The thioether (–S–) bridge is introduced via nucleophilic substitution:

-

Step 1 : Synthesis of 2-chloro-N-(thiazol-2-yl)acetamide using chloroacetyl chloride .

-

Step 2 : Reaction with 5-benzyl-1,3,4-oxadiazole-2-thiol under basic conditions (e.g., K₂CO₃ in acetone) .

Key Data :

Functionalization of the Acetamide-Thiazole Moiety

The acetamide group participates in:

-

Hydrolysis : Under acidic/basic conditions, yielding thiazol-2-amine and acetic acid derivatives.

-

Nucleophilic Substitution : Replacement of the acetamide group with other nucleophiles (e.g., amines, thiols) .

Observed Stability :

-

The C–N bond in the acetamide group (1.457 Å) resists hydrolysis under mild conditions but cleaves under prolonged reflux with HCl .

Reactivity of the Benzyl Substituent

The benzyl group on the oxadiazole undergoes:

-

Electrophilic Aromatic Substitution : Nitration or halogenation at the para position .

-

Oxidation : Catalytic hydrogenation or ozonolysis to yield phenylacetic acid derivatives .

Example Reaction :

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s bioactivity stems from:

-

Hydrogen Bonding : The oxadiazole’s N atoms and acetamide’s carbonyl group interact with biological targets (e.g., enzymes, DNA) .

-

Thioether Flexibility : Enhances binding to hydrophobic pockets in proteins .

Key Structural Insights :

Comparative Reactivity Table

Mechanistic Insights

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The table below compares the target compound with structurally related derivatives, emphasizing substituent effects and biological activities:

Key Observations:

- Substituent Effects: The trifluoromethylphenyl group in compound 129 enhances ALP inhibition (IC₅₀ = 0.420 µM) compared to the standard (2.80 µM), likely due to increased electron-withdrawing effects and binding affinity . Nitro groups (e.g., in ) improve antinociceptive activity but may reduce metabolic stability due to high polarity. Benzothiazole derivatives () exhibit apoptotic activity, attributed to their planar aromatic systems interacting with DNA or protein targets .

- Thiazole vs.

Pharmacological Potential

- Anticancer Activity :

- Antinociceptive Effects: Thiadiazole derivatives () prolong response latency in mice (100 mg/kg dose), comparable to morphine sulfate (10 mg/kg), suggesting opioid receptor modulation .

Q & A

Basic: What are the standard synthetic routes for 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

The synthesis typically involves three key steps:

Oxadiazole ring formation : Cyclization of a benzyl-substituted hydrazide precursor with carbon disulfide or thiourea under reflux in polar aprotic solvents (e.g., DMF) .

Thioether linkage : Reaction of the oxadiazole intermediate with a thiol-containing reagent (e.g., 2-mercaptothiazole) via nucleophilic substitution, often using mild bases like K₂CO₃ in acetone or THF .

Acylation : Coupling the thioether intermediate with an activated acetyl derivative (e.g., chloroacetamide) under anhydrous conditions to form the final acetamide .

Critical parameters include temperature control (60–80°C for cyclization), solvent selection (DMF for solubility), and reaction time optimization (4–12 hours) to achieve yields >70% .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and thiazole rings (e.g., oxadiazole C5 benzyl proton signals at δ 4.2–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (expected [M+H]⁺ ~388.08) and detects synthetic byproducts .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies residual solvents .

- TLC Monitoring : Hexane:ethyl acetate (3:1) tracks reaction progress and intermediate stability .

Basic: How is the compound screened for initial biological activity in academic research?

Primary screening involves:

- In vitro enzyme assays : Testing inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) at 10–100 µM concentrations, with IC₅₀ calculations using spectrophotometric methods .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values, with doxorubicin as a positive control .

- Antimicrobial susceptibility : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, measuring zone-of-inhibition diameters .

Advanced: How can researchers resolve contradictory bioactivity data between in vitro and in vivo models?

Contradictions often arise from:

- Metabolic instability : Perform hepatic microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) and modify labile groups (e.g., replacing benzyl with fluorinated analogs) .

- Poor solubility : Use Hansen solubility parameters to optimize formulations (e.g., PEG-400 co-solvents) or synthesize prodrugs (e.g., phosphate esters) .

- Off-target effects : Employ proteome-wide affinity chromatography or CRISPR-Cas9 knockouts to identify unintended interactions .

Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?

- Functional group modulation : Systematic substitution of the benzyl (C5 oxadiazole) or thiazole (N-position) groups to assess impact on COX-2 selectivity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes with targets like EGFR or PARP-1, guided by crystallographic data .

- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger Suite to identify essential H-bond acceptors (oxadiazole O/N) and hydrophobic regions (benzyl ring) .

Advanced: How can stability studies be designed to evaluate degradation pathways under physiological conditions?

- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) stress, analyzing products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (25–300°C) to identify melting points and polymorphic transitions .

- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using UPLC-PDA .

Advanced: What strategies optimize yield in multi-step syntheses while minimizing side reactions?

- Protecting groups : Temporarily shield reactive sites (e.g., thiazole NH with Boc during acylation) to prevent undesired coupling .

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation), reducing dimerization .

- Catalyst screening : Test Pd/Cu catalysts for Ullmann-type couplings to enhance C-S bond formation efficiency .

Advanced: How are computational tools integrated into mechanistic studies of its biological activity?

- QSAR modeling : Train random forest algorithms on IC₅₀ data from 50+ analogs to predict AChE inhibition .

- ADMET prediction : Use SwissADME to forecast blood-brain barrier permeability and hERG cardiotoxicity risks .

- Binding free energy calculations : MM-GBSA analyses refine docking poses and identify key residues (e.g., EGFR Lys721) for mutagenesis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.